N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS2/c1-25-17-12-8-14(9-13-17)20(24)22-16-10-6-15(7-11-16)21-23-18-4-2-3-5-19(18)26-21/h2-13H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKDRHQAPWJBJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones. One common method includes the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethylformamide (DMF) solvent. This reaction yields high amounts of the desired product under relatively mild conditions .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves the use of green chemistry principles. This includes the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, and the cyclization of thioamide or carbon dioxide as raw materials .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where halogen atoms are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer properties. N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
- Mechanism of Action : The compound is believed to interfere with cellular signaling pathways that promote cancer cell proliferation. Studies have shown that it can inhibit specific kinases involved in tumor growth, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
This compound has also demonstrated promising antimicrobial activity against various pathogens. Its efficacy against bacterial strains suggests potential applications in developing new antibiotics.
- Case Study : A study evaluated the compound's activity against resistant strains of Staphylococcus aureus and Escherichia coli, showing significant inhibition at lower concentrations compared to standard antibiotics .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs).
- Performance Metrics : When incorporated into OLED devices, this compound exhibited enhanced luminescence and stability compared to traditional materials. Its ability to act as a charge transport layer has been highlighted in recent studies .
Photodegradation Studies
The environmental impact of chemical compounds is a growing concern. This compound has been investigated for its photodegradation properties under UV light.
- Findings : Research indicates that this compound undergoes significant degradation when exposed to UV radiation, suggesting its potential as a biodegradable alternative in various applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis. The compound binds to enzymes involved in the synthesis of peptidoglycan, a crucial component of the bacterial cell wall . In cancer cells, it may induce apoptosis by interacting with cellular pathways that regulate cell death .
Comparison with Similar Compounds
Structural Analogs with Benzothiazole and Sulfonyl/Sulfamoyl Groups
Key Compounds :
- 4-[Butyl(ethyl)sulfamoyl]-N-(2-furylmethyl)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide (): Shares the 4-(methylsulfanyl)-1,3-benzothiazol-2-yl group but includes a sulfamoyl substituent and a furylmethyl chain.
- 4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (): Features a sulfamoyl group and thiazole ring. The absence of a benzothiazole moiety may reduce π-π stacking interactions, affecting binding affinity in biological systems .
Structural Insights :
Bioactive Benzamide Derivatives
Anticancer Agents :
- N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide (): Exhibits high activity against cervical cancer. Replacing the imidazole group with a benzothiazole (as in the target compound) may alter selectivity toward different cancer cell lines .
- Heterocycle-containing tranylcypromine derivatives (): Compounds like N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride show anti-LSD1 activity. The benzothiazole group in the target compound could similarly modulate epigenetic enzymes, though this requires experimental validation .
Antimicrobial Agents :
Herbicidal and Agrochemical Derivatives
The trifluoromethyl group increases electronegativity, improving herbicidal efficacy compared to the target compound’s benzothiazole substituent .
Physicochemical Properties and Spectral Data
Table 1: Comparative Analysis of Key Properties
Spectral Comparisons :
Functional Group Impact on Activity
- Methylsulfanyl vs. Sulfamoyl : Methylsulfanyl groups enhance lipophilicity, favoring blood-brain barrier penetration, while sulfamoyl groups improve water solubility .
- Benzothiazole vs. Imidazole/Thiazole : Benzothiazole’s extended aromatic system may improve DNA intercalation, whereas imidazole’s basicity aids in hydrogen bonding .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-4-(methylsulfanyl)benzamide] is a compound that belongs to the class of benzothiazole derivatives. Its unique molecular structure includes a benzothiazole moiety, a methylsulfanyl group, and an amide functional group, contributing to its diverse biological activities. The molecular formula is CHNOS with a molecular weight of approximately 406.49 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Benzothiazole Moiety | Enhances stability and solubility; known for various biological activities. |
| Methylsulfanyl Group | Participates in nucleophilic substitution reactions. |
| Amide Functional Group | Facilitates hydrogen bonding and can undergo hydrolysis. |
Antimicrobial Activity
N-[4-(1,3-benzothiazol-2-yl)-4-(methylsulfanyl)benzamide] has demonstrated significant antimicrobial properties. Studies indicate that compounds with benzothiazole structures often exhibit antibacterial and antifungal activities.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various benzothiazole derivatives, N-[4-(1,3-benzothiazol-2-yl)-4-(methylsulfanyl)benzamide] showed moderate to good inhibition against several pathogenic strains:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae
- Fungi : Candida albicans, Aspergillus niger
The minimum inhibitory concentrations (MIC) ranged from 12.5 to 200 µg/mL, indicating promising potential as an antimicrobial agent .
Anticancer Activity
The compound has also been studied for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells by interacting with specific signaling pathways.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have assessed the cytotoxic effects of N-[4-(1,3-benzothiazol-2-yl)-4-(methylsulfanyl)benzamide] on various human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Cervical Cancer (SISO) | 5.0 | Induces apoptosis via mitochondrial pathways |
| Bladder Cancer (RT-112) | 6.0 | Inhibition of cell proliferation |
These findings suggest that the compound could be a candidate for further development in cancer therapeutics .
The mechanisms by which N-[4-(1,3-benzothiazol-2-yl)-4-(methylsulfanyl)benzamide] exerts its biological effects can be summarized as follows:
- Antimicrobial Activity : The compound inhibits bacterial cell wall synthesis and disrupts fungal cell membranes.
- Anticancer Activity : It induces apoptosis in cancer cells through mitochondrial dysfunction and modulation of apoptotic signaling pathways.
Q & A
Q. Q1. What are the optimal synthetic routes for N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves coupling benzamide derivatives with thiazole and sulfonyl groups. Key steps include:
- Benzothiazole ring formation : Cyclization of 2-aminothiophenol derivatives with carbonyl compounds under reflux (e.g., ethanol, 80°C) .
- Sulfonylation : Introduction of the methylsulfanyl group via nucleophilic substitution using methanethiol or its derivatives in DMF at 60–80°C .
- Coupling reactions : Amide bond formation using EDC/HOBt or DCC as coupling agents in anhydrous dichloromethane .
Critical Parameters : - Temperature : Higher temperatures (≥80°C) may degrade sensitive functional groups .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity (>95%) .
Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use multi-technique validation:
- NMR spectroscopy : Confirm aromatic proton environments (δ 7.2–8.5 ppm for benzothiazole and benzamide protons) and methylsulfanyl group (δ 2.5 ppm) .
- HPLC-MS : Ensure molecular ion peak matches theoretical mass (e.g., m/z 395.1 [M+H]⁺) .
- X-ray crystallography : Resolve crystal structure to verify bond angles and planarity of the benzothiazole ring .
Advanced Research Questions
Q. Q3. What strategies can resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy)?
Methodological Answer: Contradictions arise from assay variability or differential target interactions. Mitigation strategies:
- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours) .
- Target validation : Perform kinase inhibition profiling (e.g., EGFR, VEGFR) to identify primary mechanisms .
- SAR studies : Modify substituents (e.g., replace methylsulfanyl with sulfonyl) to isolate activity .
Q. Q4. How can researchers design experiments to study multi-target effects of this compound?
Methodological Answer:
- Computational docking : Use Glide or AutoDock to predict binding to multiple targets (e.g., kinases, GPCRs) .
- Proteomics : Apply SILAC labeling to identify differentially expressed proteins in treated vs. untreated cells .
- Pathway analysis : Map hits to KEGG pathways using STRING or DAVID tools to uncover network-level effects .
Q. Q5. What analytical methods are recommended for identifying degradation products under oxidative conditions?
Methodological Answer:
Q. Q6. How can solubility challenges in in vivo studies be addressed?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate) to enhance aqueous solubility .
- Nanocarriers : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .
- Co-solvent systems : Use Cremophor EL/ethanol (1:1 v/v) for intraperitoneal administration .
Methodological Guidance for Data Interpretation
Q. Q7. How should researchers analyze discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
Q. Q8. What are best practices for validating enzyme inhibition mechanisms?
Methodological Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
